

N-2-(Hydroxyethyl)-L-valine-d4 CAS number 120398-50-7

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Compound of Interest		
Compound Name:	N-2-(Hydroxyethyl)-L-valine-d4	
Cat. No.:	B12390791	Get Quote

An In-depth Technical Guide to N-2-(Hydroxyethyl)-L-valine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-(Hydroxyethyl)-L-valine-d4 is a deuterated form of N-2-(Hydroxyethyl)-L-valine. As a stable isotope-labeled internal standard, it is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. Its primary application is in the field of toxicology and occupational health, where it is used to accurately measure levels of N-2-(Hydroxyethyl)-L-valine, a biomarker of exposure to ethylene oxide and propylene oxide. Ethylene oxide is a known carcinogen, making the precise monitoring of its adducts in biological samples, such as hemoglobin, essential for risk assessment. The deuterium labeling provides a distinct mass shift, allowing it to be distinguished from the endogenous analyte while behaving almost identically during sample preparation and chromatographic separation.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for **N-2-(Hydroxyethyl)-L-valine-d4**. This information is essential for method development, accurate stock solution preparation, and mass spectrometer tuning.



Property	Value	
CAS Number	120398-50-7	
Chemical Formula	C7H11D4NO3	
Molecular Weight	165.22 g/mol	
Synonyms	(2S)-2-[[2-(Dideuteriomethoxy)-2- (dideuterio)ethyl]amino]-3-methylbutanoic acid	
Isotopic Purity	Typically ≥98%	
Chemical Purity	Typically ≥98%	
Appearance	White to off-white solid	
Solubility	Soluble in water and methanol	

Application in Biomarker Quantification: Experimental Protocol

N-2-(Hydroxyethyl)-L-valine-d4 is indispensable for the quantification of N-(2-hydroxyethyl)valine (HEV) in biological matrices, most commonly in globin digests from blood samples, using the stable isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

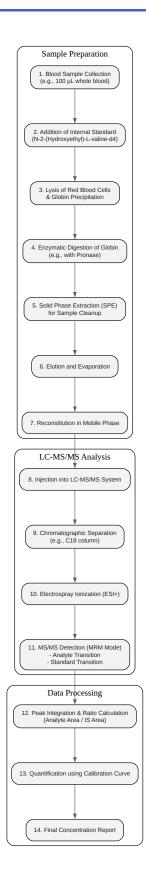
Principle of the Method

The method involves adding a known amount of the deuterated internal standard (N-2-(Hydroxyethyl)-L-valine-d4) to a biological sample. The sample is then processed to isolate the analyte and the standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they experience similar losses during sample preparation and ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is used to calculate the precise concentration of the analyte, correcting for experimental variability.

Sample Preparation and Analysis Workflow

The diagram below illustrates a typical workflow for the analysis of HEV in blood samples.





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Caption: Workflow for HEV biomarker analysis using a deuterated standard.



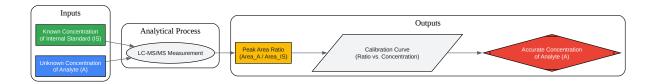
Detailed Experimental Steps

- Preparation of Standards: Prepare a stock solution of N-2-(Hydroxyethyl)-L-valine-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by spiking known amounts of non-labeled N-2-(Hydroxyethyl)-L-valine into a control matrix (e.g., pooled human plasma or a synthetic equivalent).
- Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
- Internal Standard Spiking: To a 100 μL aliquot of whole blood, add a precise volume of the N2-(Hydroxyethyl)-L-valine-d4 working solution to achieve a final concentration appropriate
 for the expected analyte levels.
- Globin Isolation: Lyse the red blood cells with a hypotonic solution. Precipitate the globin protein using an organic solvent like acetone or ethanol, and separate it by centrifugation.
- Enzymatic Digestion: Resuspend the globin pellet and digest it using a protease such as Pronase or trypsin overnight at a controlled temperature (e.g., 37°C) to release the N-terminal valine adducts.
- Solid-Phase Extraction (SPE): Condition a mixed-mode or reverse-phase SPE cartridge. Load the digest, wash away interferences, and elute the analyte and internal standard.
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column with a gradient elution profile, typically using water and acetonitrile with a modifier like formic acid.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the deuterated standard.

Data Analysis and Quantification



The quantification of N-2-(Hydroxyethyl)-L-valine relies on the principle of stable isotope dilution, a logical relationship depicted in the diagram below.



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Caption: Principle of quantification via stable isotope dilution analysis.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios onto this curve. This method ensures high accuracy and precision by correcting for matrix effects and procedural losses.

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